molecular formula C19H20ClNO2 B2369635 2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 352659-05-3

2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2369635
CAS No.: 352659-05-3
M. Wt: 329.82
InChI Key: XRHVTAJCOKFELJ-UHFFFAOYSA-N
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Description

2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound with a molecular weight of 329.82 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

it is likely to interact with biological molecules through its functional groups, potentially affecting molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-phenyltetrahydro-2H-pyran-4-yl)benzenesulfonamide
  • 4-chloro-N-(2-phenyltetrahydro-2H-pyran-4-yl)benzenesulfonamide

Uniqueness

2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its specific structural features, such as the combination of a chlorobenzamide moiety with a phenyltetrahydropyran group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVTAJCOKFELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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